REACTION_CXSMILES
|
CCCCCCCCCC[CH2:11][CH2:12][O:13]S([O-])(=O)=O.[Na+].[OH:19][CH2:20][CH:21](CO)O.C(S)[C@@H](O)[C@H](O)CS.C1C=CC2S(=O)(=O)OC(C3C=C(Br)C(O)=C(Br)C=3)(C3C=C(Br)C(O)=C(Br)C=3)C=2C=1.[CH2:62]([OH:69])[C:63]([NH2:68])([CH2:66][OH:67])[CH2:64][OH:65]>>[CH2:21]([N:68]([C:63]([CH2:66][OH:67])([CH2:64][OH:65])[CH2:62][OH:69])[CH2:11][CH2:12][OH:13])[CH2:20][OH:19] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
DTT
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@H]([C@@H](CS)O)O)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)C(OS2(=O)=O)(C=3C=C(C(=C(C3)Br)O)Br)C=4C=C(C(=C(C4)Br)O)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CO)(CO)N)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CO)N(CCO)C(CO)(CO)CO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |